2-Nitrobenzyl alcohol

Drug Metabolism Hepatic Clearance Phase II Conjugation

2-Nitrobenzyl alcohol (2-NBA, CAS 612-25-9) is an ortho-nitro-substituted aromatic alcohol critical for photo-deprotection (UV-cleavable o-nitrobenzyl ethers) and as a pharmaceutical intermediate for nifedipine/saprisartan. Its ortho-position is non-interchangeable: it enables intramolecular hydrogen abstraction in photochemistry and exhibits 2.5-fold higher Vmax in glucuronyltransferase metabolism vs. para-isomer. Procure with confidence for robust light-triggered release or reliable API synthesis.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 612-25-9
Cat. No. B147356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzyl alcohol
CAS612-25-9
Synonyms2-nitrobenzyl alcohol
o-nitrobenzyl alcohol
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2
InChIKeyBWRBVBFLFQKBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

2-Nitrobenzyl Alcohol (CAS 612-25-9): Photochemical & Pharmaceutical Procurement Specifications


2-Nitrobenzyl alcohol (2-NBA) is an ortho-nitro-substituted aromatic alcohol belonging to the class of nitrobenzyl compounds [1]. It is primarily characterized by its dual utility as a photolabile protecting group in organic synthesis and as a key intermediate in the manufacture of Active Pharmaceutical Ingredients (APIs) . This compound's unique reactivity stems from the ortho-nitro group, which enables efficient photochemical conversion upon UV irradiation [2].

2-Nitrobenzyl Alcohol: Why Positional Isomers Cannot Be Substituted in Critical Workflows


In both photochemistry and enzymatic metabolism, the ortho-substitution of 2-nitrobenzyl alcohol (2-NBA) is not merely a structural detail but a critical determinant of performance. For instance, in photo-deprotection, the ortho-nitro group is essential for the intramolecular hydrogen abstraction mechanism, a pathway not accessible to its para-isomer, 4-nitrobenzyl alcohol [1]. Furthermore, in metabolic studies, 2-NBA and 4-NBA exhibit profoundly different kinetics as substrates for hepatic glucuronyltransferase, with the ortho-isomer showing a 2.5-fold higher Vmax [2]. These fundamental differences in photochemical behavior and biological recognition mean that substituting 2-NBA with a positional isomer or a non-nitrated analog will lead to failure in light-triggered release applications and unpredictable results in metabolic or pharmaceutical context.

Quantitative Differentiation of 2-Nitrobenzyl Alcohol (CAS 612-25-9) for Scientific Procurement


Superior Glucuronidation Kinetics of 2-NBA Compared to 4-NBA

In an enzymatic study using rat liver microsomes, 2-nitrobenzyl alcohol (2-NBA) exhibited significantly higher activity as a substrate for glucuronyltransferase compared to its positional isomer, 4-nitrobenzyl alcohol (4-NBA) [1]. This demonstrates that the ortho-isomer is preferentially metabolized via glucuronidation in this model system.

Drug Metabolism Hepatic Clearance Phase II Conjugation

High Photochemical Quantum Yield Distinguishes 2-NBA from Other Photocages

Irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde with a high quantum yield of approximately 60% (0.60) [1]. This efficiency is substantially higher than the quantum yields reported for other o-nitrobenzyl derivatives in certain contexts, such as the 0.07 reported for a 4,5-dimethoxy-2-nitrobenzyl alcohol derivative [2]. The unsubstituted 2-NBA thus provides a benchmark of high photochemical efficiency, while its quantum yield can be further tuned via isotopic substitution without altering its absorbance profile [3].

Photochemistry Caged Compounds Protecting Groups

Unique Amine Selectivity in Photoaffinity Labeling versus Other Photoreactive Groups

2-Nitrobenzyl alcohol (NB) has been developed and validated as a novel photoreactive group with high selectivity for amines, enabling efficient photoaffinity labeling and crosslinking of biomolecules [1]. This functional selectivity is a distinct and differentiating feature of the 2-NBA scaffold when used for targeted covalent modification of proteins. In contrast, many other photoreactive groups, such as aryl azides or benzophenones, exhibit broader reactivity profiles, reacting promiscuously with C-H bonds or a wider range of nucleophiles.

Chemical Biology Photoaffinity Labeling Protein Crosslinking

Tunable Photokinetics via Isotope Effect for Wavelength-Selective Deprotection

The photolysis of o-nitrobenzyl alcohol derivatives exhibits a remarkably strong kinetic isotope effect (KIE) at the benzylic position, with values up to 8.3 [1]. This large KIE is a specific, quantifiable property of the 2-NBA system. Critically, this effect is not just a mechanistic curiosity; it can be harnessed to achieve wavelength-dependent deprotection in systems bearing multiple photolabile groups, a feature not generally available with many other protecting groups.

Mechanistic Photochemistry Isotope Effects Protecting Group Strategy

Validated Application Scenarios for 2-Nitrobenzyl Alcohol (CAS 612-25-9)


Precursor for Nifedipine and Other Dihydropyridine Calcium Channel Blockers

2-Nitrobenzyl alcohol is a key industrial intermediate for synthesizing the antihypertensive drug nifedipine [1]. In this application, its role is to provide the specific ortho-nitrophenyl moiety that is essential for the pharmacological activity of the final API. Substitution with a para- or meta-nitrobenzyl alcohol would yield an isomer with different properties and is not a valid alternative in this established synthetic route.

Base-Stable Photolabile Protecting Group for Terminal Alkynes

2-NBA has been shown to form robust, base-stable photolabile o-nitrobenzyl (NB) ethers for the protection of terminal alkynes, a functional group that can be problematic to protect with other methods [1]. The resulting NB ethers are stable under the basic cleavage conditions used to remove a common alkyne protecting group, 2-methyl-3-butyn-2-ol, offering a valuable orthogonal protection strategy. This application relies on the specific stability and photochemical properties of the 2-NBA-derived protecting group.

Targeted Covalent Modification of Proteins via Amine-Selective Photoaffinity Labeling

Researchers use 2-nitrobenzyl alcohol derivatives to create photoreactive probes that selectively label amine groups on proteins upon UV irradiation [1]. This application leverages the demonstrated amine selectivity of the NB group to achieve precise covalent attachment for mapping protein interactions, identifying drug targets, and studying protein function in complex biological environments. Its selectivity profile makes it a more refined tool compared to broadly reactive photo-crosslinkers.

Synthesis of Radiolabeled Pharmaceuticals like Saprisartan

The ortho-nitro group in 2-NBA is critical in multi-step synthetic sequences leading to complex APIs. For example, it serves as a precursor in the synthesis of the angiotensin II antagonist saprisartan [1]. The specific reactivity of the ortho-nitro group is exploited in condensation and subsequent reduction steps to build the benzofuran-imidazole core structure, highlighting its non-interchangeable role in medicinal chemistry.

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